Journal Name:Instruments and Experimental Techniques
Journal ISSN:0020-4412
IF:0.526
Journal Website:http://www.springer.com/physics/applied+%26+technical+physics/journal/10786
Year of Origin:0
Publisher:Pleiades Publishing
Number of Articles Per Year:145
Publishing Cycle:Bimonthly
OA or Not:Not
Distribution-free prediction regions of multivariate response PLS models with applications to NIR datasets
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.chemolab.2023.104914
Multi-response partial least squares regression (PLS2) is commonly used in analyzing high-dimensional multi-response data, particularly estimating prediction regions. However, calculating prediction regions by local linearization methods requires the assumption of normality to obtain high coverage level. It has been shown that methods under distribution-free assumption outperform local linearization methods. Therefore, in this work, several new methods are proposed to construct distribution-free prediction regions of PLS2 models. The estimated prediction regions do not rely on trivial assumptions and have relatively lower computational cost. Analyses of simulation and real NIR datasets show that the proposed methods have higher predictive coverage and is more computational effective than local linearization methods.
Detail
Logical analysis of sample pooling for qualitative analytical testing
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-06-19 , DOI: 10.1016/j.chemolab.2023.104902
When the prevalence of positive samples in a whole population is low, the pooling of samples to detect them has been widely used for epidemic control. However, its usefulness for applying analytical screening procedures in food safety (microbiological or allergen control), fraud detection or environmental monitoring is also evident.The expected number of tests per individual sample that is necessary to identify all ‘positives’ is a measure of the efficiency of a sample pooling strategy. Reducing this figure is key to an effective use of available resources in environmental control and food safety. This reduction becomes critical when the availability of analytical tests is limited, as the SARS-CoV-2 pandemic showed.The outcome of the qualitative analytical test is binary. Therefore, the operation governing the outcome of the pooled samples is not an algebraic sum of the individual results but the logical operator ’∨’ (‘or’ in natural language). Consequently, the problem of using pooled samples to identify positive samples naturally leads to proposing a system of logical equations. Therefore, this work suggests a new strategy of sample pooling based on: i) A half-fraction of a Placket-Burman design to make the pooled samples and ii) The logical resolution, not numerical, to identify the positive samples from the outcomes of the analysis of the pooled samples.For a prevalence of ‘positive’ equal to 0.05 and 10 original samples to be pooled, the algorithm presented here results in an expected value per individual equal to 0.37, meaning a 63% reduction in the expected number of tests per individual sample.With sensitivities and specificities of the analytical test ranging from 0.90 to 0.99, the expected number of tests per individual ranges from 0.332 to 0.416, always higher than other pooled testing algorithms. In addition, the accuracy of the algorithm proposed is better or similar to that of other published algorithms, with an expected number of hits ranging from 99.16 to 99.90%.The procedure is applied to the detection of food samples contaminated with a pathogen (Listeria monocytogenes) and others contaminated with an allergen (Pistachio) by means of Polymerase Chain Reaction, PCR, test.
Detail
Defining multivariate raw material specifications via SMB-PLS
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.chemolab.2023.104912
The Sequential Multi-Block Partial Least Squares (SMB-PLS) model inversion is applied for defining analytically the multivariate raw material region providing assurance of quality with a certain confidence level for the critical to quality attributes (CQA). The SMB-PLS algorithm does identify the variation in process conditions uncorrelated with raw material properties and known disturbances, which is crucial to implement an effective process control system attenuating most raw material variations. This allows expanding the specification region and, hence, one may potentially be able to accept lower cost raw materials that will yield products with perfectly satisfactory quality properties. The methodology can be used with historical/happenstance data, typical in Industry 4.0. This is illustrated using simulated data from an industrial case study.
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Spectral sensor fusion for prediction of Li and Zr in rocks: Neural network and PLS methods
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.chemolab.2023.104915
Integrating information from multiple sensors, known as sensor fusion, is particularly challenging for small datasets where selecting from the plethora of available methods poses a significant challenge in chemometric analysis. This study compares several sensor fusion methods (spanning data-level, feature-level, and decision-level fusion) based on partial least squares (PLS) and convolutional neural network (CNN) models. This study is the first to compare simple sensor fusion methods to the latest multiblock PLS models and parallel-input CNNs, to the best of our knowledge. We demonstrate sensor fusion using a small dataset of 177 rock samples on two prediction tasks: predicting lithium (Li) concentrations and zirconium (Zr) concentrations using three types of spectra, namely X-ray fluorescence (XRF), visible to short-wave infrared (Vis-NIR-SWIR), and laser-induced breakdown spectroscopy (LIBS). The best-performing Li model was PLS using XRF (mean RMSEP: 0.078%) and the best sensor fusion model was ROSA (mean RMSEP: 0.087%). The best Zr model was a high-level fusion of PLS models (mean RMSEP: 0.042%).
Detail
Exploring the scores: Procrustes analysis for comprehensive exploration of multivariate data
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-04-26 , DOI: 10.1016/j.chemolab.2023.104841
Exploratory data analysis (EDA) through the projection of multivariate data into spaces of low dimensionality using methods such as principal components analysis (PCA) are at the core of chemometric applications in many fields, including metabolomics, biomarker discovery, food authentication, and many others. In addition to revealing underlying class structures in the data, unsupervised EDA methods have become a de facto method of confirmatory analysis for object classification (e.g., by health status, provenance), especially for small sample sizes, because they are not plagued with problems of overfitting that often accompany supervised methods. However, the characteristics of the scores plots for EDA projection methods are often highly dependent on data analysis options chosen, such as the type of preprocessing used, the projection method employed, the variables selected and (in the case of multiblock data) how the data are combined. The combinations of these parameters can lead to hundreds of different scores plots that need to be manually assessed for results that are interesting to the researcher. The present work is intended to expedite this process through a relational analysis of multiple results using Procrustes analysis to compare projections and applying hierarchical clustering to summarize the results in the form of a dendrogram. The software developed, ScorXplor, allows projections to be quickly assessed for their similarity and quality, with interactive plotting of scores plots for visual evaluation. Moreover, the approach provides a better understanding of the role and relationships among the various analysis options (preprocessing, analysis tools, etc.). The method is demonstrated using multiblock spectral data (UV–visible, near-infrared, mid-infrared) for flavored olive oils from different regions of Italy, implementing different preprocessing and fusion options, and applying PCA and maximum likelihood PCA as projection methods.
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A novel approach to combine spatial and spectral information from hyperspectral images
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.chemolab.2023.104897
This article proposes a generic framework to process jointly the spatial and spectral information of hyperspectral images. First, sub-images are extracted. Then each of these sub-images follows two parallel workflows, one dedicated to the extraction of spatial features and the other dedicated to the extraction of spectral features. Finally, the extracted features are merged, producing as many scores as sub-images. Two applications are proposed, illustrating different spatial and spectral processing methods. The first one is related to the characterization of a teak wood disk, in an unsupervised way. It implements tensors of structure for the spatial branch, simple averaging for the spectral branch and multi-block principal component analysis for the fusion process. The second application is related to the early detection of apple scab on leaves. It implements co-occurrence matrices for the spatial branch, singular value decomposition for the spectral branch and multiblock partial least squares discriminant analysis for the fusion process. Both applications demonstrate the interest of the proposed method for the extraction of relevant spatial and spectral information and show how promising this new approach is for hyperspectral imaging processing.
Detail
Two-way and three-way resolutions of fluorescence excitation-emission dataset for the co-estimation of two pharmaceuticals in a binary mixture
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-05-26 , DOI: 10.1016/j.chemolab.2023.104873
A new comparative study based on applying two-way and three-way data analysis methods to the fluorescence excitation-emission matrices (EEMs) was performed to co-estimate two active pharmaceutical ingredients (amlodipine besylate, AD, and telmisartan, TS) in a binary mixture. Two-way data analysis was carried out by a bilinear model algorithm using multivariate curve resolution-alternative least squares (MCR-ALS). Three-way data analysis was performed by trilinear models using parallel factor analysis (PARAFAC), and Tucker3. Loadings or profiles obtained by applying the MCR-ALS, PARAFAC, and Tucker3 to the EEMs in the presence of the overlapping excitation and emission spectra made it possible to obtain the individual contribution of the target drugs without requiring a chromatographic separation methodology. The excitation-emission spectra of the analytes were identified from the excitation and emission profiles. The quantity of two pharmaceuticals in analyzed samples was obtained from the relative concentration profiles using univariate calibration. The calibration curves were found to be linear in the range of 0.5–5.0 μg/mL for both drugs. The validity of the methods was verified by analyzing validation samples. Then, the applicability of MCR-ALS, PARAFAC, and Tucker3 approaches was tested for the assay of AD and TS in commercial tablets. For a comparison of the proposed bilinear and trilinear approaches, the statistical analyses including the one-way ANOVA and Bartlett tests were applied to the means and variances of the assay results, respectively. The statistical results showed that the precision and accuracy of the experimental results obtained with the MCR-ALS, PARAFAC, and Tucker3 models were comparable for the assay of the two target drugs.
Detail
A deep learning method combined with an electronic nose for gas information identification of soybean from different origins
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-06-24 , DOI: 10.1016/j.chemolab.2023.104906
In the soybean market, it is a common phenomenon that low-quality soybeans replace high-quality soybeans. At the same time, due to the influence of the natural growth environment, the quality of soybeans produced in different origins is different. An effective method for detecting the quality of soybeans should be proposed. In this work, a deep learning method is proposed to classify the gas information of soybeans from different origins, providing an effective detection method for the quality supervision of the soybean market. Firstly, a PEN3 electronic nose (e-nose) is used to collect the gas information of soybeans from five different origins. Secondly, a multi-kernels channel attention mechanism (MKCAM) is proposed to focus on the key features of deep gas information. Thirdly, this paper proposes a residual dense block-MKCAM (RDB-MKCAM) to avoid feature degradation, improving feature expression capability. The results show that compared with other gas information classification methods, RDB-MKCAM has achieved 97.80% accuracy, 97.86% precision, 96.82% recall, and 97.33% F1-score, obtaining the best classification performance. In conclusion, RDB-MKCAM combined with a gas sensor array effectively realizes the classification of soybean gas information from different origins and provides an effective detection method for the quality supervision of the soybean market.
Detail
A graphical user interface for arPLS baseline correction
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-05-05 , DOI: 10.1016/j.chemolab.2023.104848
A routine signal processing operation, like baseline correction, requires time and can be tedious. It is a stage that must be passed frequently to enable the extraction of useful information from the signal, which is inconvenient especially if it is repeated many times. Therefore, the arPLS GUI was developed to facilitate baseline correction. It incorporates asymmetrically reweighted Penalized Least Squares (arPLS) method, with Graphical User Interface (GUI) implemented in Mathworks Matlab. The arPLS is a proven method for background correction, even for signals with complicated baseline, including many peaks and noise. The GUI was designed to provide a signal with an approximated baseline in a few clicks, ready to save or export to the Matlab workspace. Moreover, it includes Genetic Algorithm Optimizer to adjust parameters of the arPLS method. The manuscript contains a detailed description of the GUI with examples of its application, which can be easily reproduced. The GUI, with example of signals included, is available for download from GitHub.
Detail
Revealing hidden structure in time-resolved spectral matrices using multivariate analysis of the streak camera data
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-06-01 , DOI: 10.1016/j.chemolab.2023.104875
Two new multi-stage smoothing LRA and PARAFAC-based methods were suggested and applied to study a 3D array composed of a set of the time-resolved spectral matrices (TRSM) containing instant fluorescence spectra of the fluorescein solution in methanol measured by the streak camera with picosecond resolution. Numerical modeling showed that both methods combined with Fourier processing allowed identifying the hidden structure of the pattern obscured entirely by noise. The PARAFAC algorithm was shown to have some advantages over LRA since the averaging of matrices in the last method causes information losses.Mathematical analysis of 20 TRSM of the fluorescein solution in methanol allowed us to expand the time range of instantaneous spectra while studying fast processes.The time dependence of the statistical moments of the spectra and their second-order derivatives was associated with the molecular reorganization processes of fluorescein solvates after absorption of excitation quanta.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 ENGINEERING, MULTIDISCIPLINARY 工程:综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
13.90 23 Science Citation Index Science Citation Index Expanded Not
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https://www.springer.com/physics/applied+&+technical+physics/journal/10786